Pre-Activated NHS Ester vs. In Situ Activation
Fmoc-Glu(OtBu)-OSu is supplied as a pre-activated α-carboxyl NHS ester, whereas the comparator Fmoc-Glu-OtBu (CAS 84793-07-7) contains a free α-carboxylic acid that must be activated in situ using coupling reagents (e.g., DIC/HOBt, HATU) . The NHS ester group exhibits a significantly higher leaving-group propensity compared to the hydroxide of the free acid, enabling direct aminolysis without the rate-limiting activation step . This fundamental chemical difference translates to elimination of coupling reagent consumption, reduced byproduct formation from activating agents, and lower racemization risk due to the absence of base-catalyzed enolization during activation [1].
| Evidence Dimension | Coupling Reaction Pathway |
|---|---|
| Target Compound Data | Pre-activated NHS ester; direct aminolysis without in situ activation reagents |
| Comparator Or Baseline | Fmoc-Glu-OtBu: Free α-carboxylic acid requiring in situ activation with coupling reagents (DIC/HOBt, HATU, PyBOP) |
| Quantified Difference | Qualitative: Eliminates activation step and associated reagents |
| Conditions | Fmoc/tBu SPPS; coupling to resin-bound amine or peptide N-terminus |
Why This Matters
Pre-activation reduces synthetic complexity, minimizes side reactions from coupling reagents, and improves batch-to-batch reproducibility in automated SPPS workflows.
- [1] Chandak S. Racemization of Fmoc Protected Amino Acid During Coupling: Mechanism via Base Catalyzed Direct Enolization. LinkedIn Article; 2023. View Source
